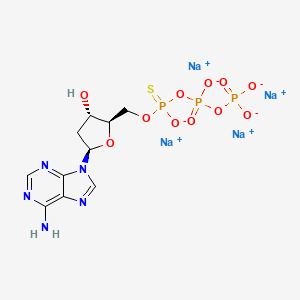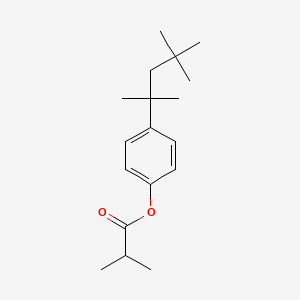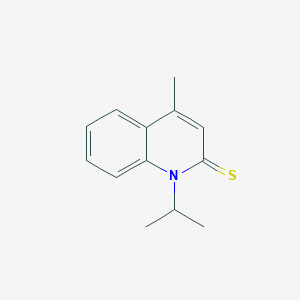
1-Isopropyl-4-methylquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-methylquinoline-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylquinoline and isopropyl bromide.
Alkylation Reaction: The first step involves the alkylation of 4-methylquinoline with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 1-isopropyl-4-methylquinoline.
Thionation Reaction: The final step involves the introduction of the thione group. This can be achieved by reacting 1-isopropyl-4-methylquinoline with a thionating agent, such as Lawesson’s reagent, under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-4-methylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and hydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Isopropyl-4-methylquinoline-2(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-methylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the isopropyl and thione groups.
4-Methylquinoline: Similar to the parent compound but with a methyl group at the 4-position.
1-Isopropylquinoline: Similar to the parent compound but with an isopropyl group at the 1-position.
Uniqueness: 1-Isopropyl-4-methylquinoline-2(1H)-thione is unique due to the presence of both the isopropyl and thione groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2540-19-4 |
|---|---|
Formule moléculaire |
C13H15NS |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-ylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3 |
Clé InChI |
YIXMZTHITGRMLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)N(C2=CC=CC=C12)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

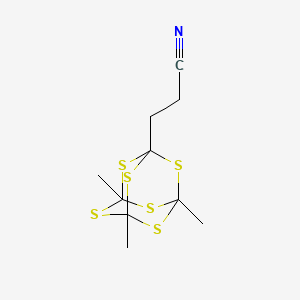
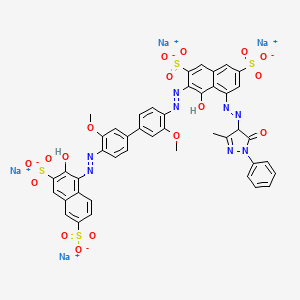
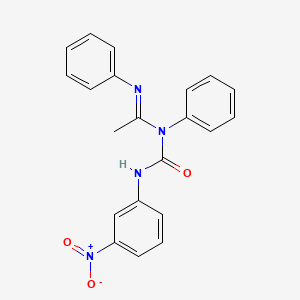

![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
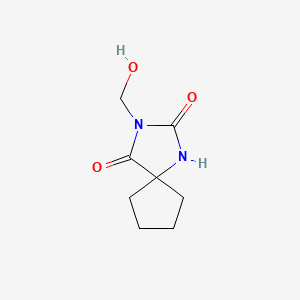
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
